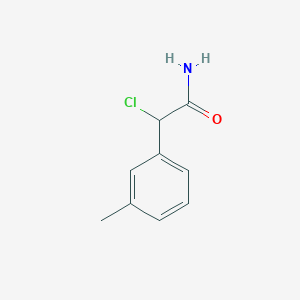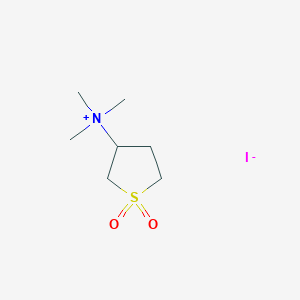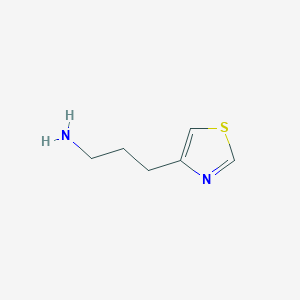![molecular formula C10H10Cl2O B12114278 [2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropyl group attached to a methanol moiety, with two chlorine atoms substituted on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dichlorophenylacetonitrile with S-(+)-epichlorohydrin in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with borane-dimethyl sulfide complex (BH3-Me2S) to yield the desired cyclopropylmethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclopropyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various cyclopropyl derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
Applications De Recherche Scientifique
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,4-Dichlorophenyl]methanol: Similar structure but lacks the cyclopropyl group.
[2-(3,4-Dichlorophenyl)cyclopropyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[2-(3,4-Dichlorophenyl)cyclopropyl]ketone: Similar structure but with a ketone group instead of a hydroxyl group
Uniqueness
[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is unique due to the presence of both the cyclopropyl and methanol moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
[2-(3,4-dichlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8,13H,3,5H2 |
Clé InChI |
SAFVLHFZNVQNPA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC(=C(C=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)


![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)


![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)
![Acetamide, 2-amino-N-[2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12114253.png)

![6-tert-butyl-2H,3H-imidazo[2,1-b][1,3]thiazole](/img/structure/B12114259.png)

